N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzofuran moiety linked to a trifluoromethyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Alkylation: The benzofuran derivative is then alkylated using a suitable alkyl halide, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.
Amidation: The alkylated benzofuran is reacted with 2-(trifluoromethyl)benzoic acid chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form benzofuran-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery. Its benzofuran and trifluoromethyl groups are known to impart significant biological activity, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities. The trifluoromethyl group is particularly known for enhancing the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzofuran and trifluoromethyl groups.
Mechanism of Action
The mechanism by which N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzofuran moiety could engage in π-π stacking interactions, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzofuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- N-[1-(1-benzofuran-2-yl)methyl]-2-(trifluoromethyl)benzamide
- N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(fluoromethyl)benzamide
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the benzofuran and trifluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, setting it apart from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-12(10-14-11-13-6-2-5-9-17(13)25-14)23-18(24)15-7-3-4-8-16(15)19(20,21)22/h2-9,11-12H,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSNIHPZIDTXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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